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Compound of Interest

Compound Name: Umbralisib

Cat. No.: B560156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics
and pharmacodynamics of umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta
(PI3Kd) and casein kinase 1-epsilon (CK1eg). The information presented is collated from publicly
available preclinical data to support researchers and professionals in drug development.

Introduction

Umbralisib (formerly TGR-1202) is a potent, orally bioavailable small molecule that uniquely
targets both PI3Kd and CK1e. The PI3Kd isoform is predominantly expressed in hematopoietic
cells and is a critical component of the B-cell receptor signaling pathway, which is often
dysregulated in B-cell malignancies.[1][2][3] CK1kg is implicated in the translation of
oncoproteins.[2][4] This dual mechanism of action suggested a potential for both direct anti-
tumor activity and modulation of the tumor microenvironment.[4] Preclinical studies were
instrumental in characterizing the pharmacological profile of umbralisib and guiding its clinical
development for hematological cancers.[1][5]

Pharmacodynamics: In Vitro and In Vivo Activity

The pharmacodynamic profile of umbralisib has been characterized through a series of in vitro
and in vivo preclinical studies, demonstrating its potent and selective inhibitory activity and anti-
tumor efficacy.
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In Vitro Potency and Selectivity

Umbralisib has demonstrated potent inhibition of its primary targets, PI3Kd and CK1g, in
biochemical assays. The half-maximal effective concentration (EC50) values highlight its
greater potency for PI3Kd.[6][7]

Target EC50
PI3Kd 22.2nM
Casein Kinase 1¢ 6.0 uM

Data sourced from MedchemExpress.[6][7]

Preclinical analyses have also highlighted the high selectivity of umbralisib for the & isoform of
PI3K over other Class | isoforms. It exhibits over 1,500-fold greater selectivity for PI3Kd
compared to the a and 3 isoforms, and approximately 225-fold greater selectivity over the y
isoform.[6]

In cell-based assays, umbralisib has been shown to inhibit the proliferation of human B-cells
in whole blood with a half-maximal inhibitory concentration between 100-300 nM.[6][7]
Furthermore, it inhibits the phosphorylation of AKT at Ser473 in a concentration-dependent
manner in human lymphoma and leukemia cell lines, confirming its impact on the PI3K
signaling pathway.[6][7]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of umbralisib has been evaluated in preclinical xenograft models of
hematological malignancies. In a subcutaneous xenograft model using the MOLT-4 T-cell acute
lymphoblastic leukemia (T-ALL) cell line in NOD/SCID mice, orally administered umbralisib
demonstrated significant anti-tumor activity.
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Animal Model Cell Line Dose & Schedule Outcome

) Significant tumor
] 150 mg/kg, daily oral ]
NOD/SCID Mice MOLT-4 shrinkage observed

avage
Javag by day 25.

Data sourced from
MedchemExpress.[6]

While detailed dose-response studies from preclinical lymphoma models are not readily
available in the public domain, the significant tumor regression at the tested dose indicates

potent in vivo efficacy.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in preclinical species are essential to understand the absorption,
distribution, metabolism, and excretion (ADME) properties of a drug candidate. For umbralisib,

pharmacokinetic data from rat studies have been published.

Parameter Value (in Rats)
Cmax 5416.665 + 1451.846 ng/mL
AUCo - 2462.799 + 535.736 ng/mL*h

Increased more than two-fold with co-

CLz/F o _ _
administration of sophocarpine

Data from a study evaluating the effect of
sophocarpine on umbralisib pharmacokinetics in
rats.[2]

It is important to note that comprehensive pharmacokinetic data for umbralisib in other
common preclinical species such as mice and dogs are not widely available in the public
literature. The oral LD50 of umbralisib in rats has been reported as 3320 mg/kg.[8] In vitro
studies have indicated that umbralisib is metabolized by CYP2C9, CYP3A4, and CYP1A2

enzymes.[8]
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Signaling Pathways and Experimental Workflows
Umbralisib's Dual-Inhibitory Mechanism of Action

Umbralisib exerts its anti-cancer effects by targeting two key signaling molecules. The
diagram below illustrates the dual inhibitory action of umbralisib on the PISK/AKT/mTOR
pathway and its inhibition of CK1g, which is involved in oncogene translation.

(PI3K/AKT/mTOR Pathway
B-Cell Receptor
Inhibits Inhibits
f ¢ Klsiathway A
PI13Kd CKle
Oncogene
AKT Translation
(e.g., MYC)
- J
mTOR
Cell Proliferation
& Survival
- J

Click to download full resolution via product page

Dual inhibitory mechanism of umbralisib.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b560156?utm_src=pdf-body
https://www.benchchem.com/product/b560156?utm_src=pdf-body
https://www.benchchem.com/product/b560156?utm_src=pdf-body
https://www.benchchem.com/product/b560156?utm_src=pdf-body-img
https://www.benchchem.com/product/b560156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Representative In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for a preclinical in vivo efficacy study of
umbralisib in a lymphoma xenograft model.
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Workflow for a typical in vivo efficacy study.
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Detailed Experimental Protocols

While specific protocols for umbralisib's preclinical assessment are proprietary, the following
sections describe representative methodologies for the key assays used to characterize such a
compound.

PI3Kd Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of umbralisib against the PI3Kd enzyme.

Principle: A common method is a luminescence-based kinase assay that measures the amount
of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by
a luciferase to generate a light signal that is proportional to the kinase activity.

Materials:

Recombinant human PI3Kd enzyme

e Lipid substrate (e.g., PIP2)

e ATP

e Kinase buffer (e.g., HEPES, MgClz, BSA)

o ADP-Glo™ Kinase Assay kit (or similar)

o Umbralisib (or test compound) dissolved in DMSO
o 384-well plates

Luminometer

Procedure:
e Prepare serial dilutions of umbralisib in DMSO.

e In a 384-well plate, add the test compound dilutions.
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» Prepare a reaction mixture containing the PI3Kd enzyme and the lipid substrate in the kinase
buffer.

e Add the enzyme/substrate mixture to the wells containing the test compound.
« Initiate the kinase reaction by adding ATP.
 Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

» Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
reagent and detection reagent according to the manufacturer's protocol.

o Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each concentration of umbralisib and determine the IC50
value by fitting the data to a dose-response curve.

Casein Kinase 1l¢ (CK1le) Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of umbralisib against the CK1e enzyme.

Principle: Similar to the PI3Kd assay, a luminescence-based assay measuring ADP production
can be used. Alternatively, a radiometric assay that measures the incorporation of radiolabeled
phosphate from [y-32P]JATP or [y-33P]ATP into a substrate like casein can be employed.

Materials:

Recombinant human CK1e enzyme

Protein substrate (e.g., casein)

[y-32P]ATP or [y-3*P]ATP

Kinase reaction buffer

Umbralisib (or test compound) dissolved in DMSO

Phosphocellulose paper or membrane
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 Scintillation counter
Procedure:
o Prepare serial dilutions of umbralisib in DMSO.

o Set up the kinase reaction in microcentrifuge tubes or a 96-well plate containing kinase
buffer, the substrate (casein), and the test compound.

« Initiate the reaction by adding a mixture of cold ATP and [y-32P]ATP.

e Incubate at 30°C for a specified time (e.g., 10-30 minutes).

» Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
o Wash the phosphocellulose paper extensively to remove unincorporated [y-32P]ATP.

o Measure the incorporated radioactivity using a scintillation counter.

o Calculate the percent inhibition for each umbralisib concentration and determine the IC50
value.

In Vivo Lymphoma Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of umbralisib in a mouse model of
lymphoma.

Principle: Human lymphoma cells are implanted into immunocompromised mice. Once tumors
are established, the mice are treated with umbralisib, and the effect on tumor growth is
monitored over time.

Materials:
e Human lymphoma cell line (e.g., MOLT-4, Raji)
e Immunocompromised mice (e.g., NOD/SCID, NSG)

o Matrigel (optional, for subcutaneous injection)
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Umbralisib formulated for oral gavage

Vehicle control (e.g., 0.5% methylcellulose)

Calipers for tumor measurement

Animal balance

Procedure:

Cell Culture: Culture the selected lymphoma cell line under sterile conditions.

Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., PBS), with or
without Matrigel. Inject the cell suspension (e.g., 5-10 x 10° cells) subcutaneously into the
flank of each mouse.

Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors
reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and
control groups.

Treatment Administration: Administer umbralisib by oral gavage daily at one or more dose
levels. The control group receives the vehicle.

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor
volume (e.g., Volume = 0.5 x length x width2). Monitor the body weight and overall health of
the mice.

Endpoint: Continue treatment until the tumors in the control group reach a predetermined
endpoint size, or for a specified duration. At the end of the study, euthanize the mice and
excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor
growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

The preclinical data for umbralisib demonstrate its potent and selective dual inhibition of

PI3Kd and CKle. In vitro studies have established its inhibitory activity at the molecular and
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cellular levels, while in vivo models have confirmed its anti-tumor efficacy. The pharmacokinetic
profile in rats provides initial insights into its ADME properties. This comprehensive preclinical
characterization has been crucial in establishing the scientific rationale for the clinical
investigation of umbralisib in patients with hematologic malignancies. Further research to fully
elucidate the pharmacokinetic profiles in other preclinical species and detailed dose-response
relationships in various lymphoma models would provide a more complete understanding of
this compound's preclinical pharmacology.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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